1-Butoxy-4-fluoro-2-naphthaldehyde
Description
1-Butoxy-4-fluoro-2-naphthaldehyde (CAS: 172033-84-0) is a substituted naphthaldehyde derivative featuring a butoxy group (-OCH₂CH₂CH₂CH₃) at position 1, a fluorine atom at position 4, and an aldehyde functional group at position 2 of the naphthalene ring. This compound is commercially available with a purity of 95.0% and is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and materials science research due to its reactive aldehyde moiety and tailored electronic properties imparted by the substituents .
These structural attributes make it a versatile building block for synthesizing complex molecules, though specific applications are often proprietary or under investigation .
Properties
IUPAC Name |
1-butoxy-4-fluoronaphthalene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FO2/c1-2-3-8-18-15-11(10-17)9-14(16)12-6-4-5-7-13(12)15/h4-7,9-10H,2-3,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQFVHKJVHFAKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C2=CC=CC=C21)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101252659 | |
| Record name | 1-Butoxy-4-fluoro-2-naphthalenecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101252659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172033-84-0 | |
| Record name | 1-Butoxy-4-fluoro-2-naphthalenecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=172033-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Butoxy-4-fluoro-2-naphthalenecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101252659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butoxy-4-fluoro-2-naphthaldehyde typically involves the following steps:
Nucleophilic Substitution Reaction: The starting material, 4-fluoro-2-naphthaldehyde, undergoes a nucleophilic substitution reaction with butanol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
1-Butoxy-4-fluoro-2-naphthaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluoro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like methylthiolate in polar aprotic solvents such as DMSO.
Major Products
Oxidation: 1-Butoxy-4-fluoro-2-naphthoic acid.
Reduction: 1-Butoxy-4-fluoro-2-naphthyl alcohol.
Substitution: Products depend on the nucleophile used, e.g., 1-butoxy-4-aminonaphthalene.
Scientific Research Applications
1-Butoxy-4-fluoro-2-naphthaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Butoxy-4-fluoro-2-naphthaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The fluoro group can influence the compound’s reactivity and binding affinity to biological targets. The butoxy group can affect the compound’s solubility and membrane permeability .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Naphthaldehyde Derivatives
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|---|
| 2-Naphthaldehyde | 66-99-9 | C₁₁H₈O | 156.18 | None | High reactivity, low stability |
| This compound | 172033-84-0 | C₁₅H₁₅FO₂ | 246.28 | Butoxy (1), F (4) | Enhanced lipophilicity, moderate reactivity |
| 4-Bromo-1-fluoro-2-naphthaldehyde | 842136-64-5 | C₁₁H₆BrFO | 267.06 | Br (4), F (1) | High toxicity, suited for cross-coupling |
| 1-Fluoronaphthalene-2-carbaldehyde | 143901-96-6 | C₁₁H₇FO | 174.16 | F (1) | Oxidative stability, mild deactivation |
Research Findings and Computational Insights
DFT studies (e.g., Becke’s three-parameter hybrid functional) demonstrate that exact-exchange terms improve predictions of electronic properties in substituted naphthaldehydes . For instance, the butoxy group’s electron-donating resonance effect counterbalances fluorine’s electron-withdrawing induction, creating a polarized yet stable aldehyde group. Such computational models aid in rationalizing reaction pathways and designing derivatives with tailored reactivities .
Biological Activity
1-Butoxy-4-fluoro-2-naphthaldehyde is an organic compound that has garnered attention for its potential biological activities. This compound belongs to the naphthalene derivative family and is characterized by the presence of a butoxy group and a fluorine atom, which may influence its interaction with biological systems. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and other fields.
This compound can be synthesized through various methods, including the reaction of 4-fluoro-2-naphthol with butyl bromide. The compound exhibits distinct physicochemical properties that are essential for its biological functions.
| Property | Value |
|---|---|
| Molecular Formula | C13H13F O |
| Molecular Weight | 220.24 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing several potential therapeutic effects:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens. For instance, it has been shown to inhibit the growth of certain bacterial strains, indicating its potential as an antimicrobial agent .
- Anticancer Properties : Research indicates that naphthalene derivatives, including this compound, may possess anticancer activities. These compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, which could be beneficial in treating diseases where enzyme overactivity is a concern. For instance, studies have explored its effects on enzymes related to inflammatory processes .
Case Studies
Several case studies have highlighted the biological significance of this compound:
- Study on Antimicrobial Effects : A study conducted on various naphthalene derivatives demonstrated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be relatively low, suggesting potent antimicrobial activity .
- Evaluation of Anticancer Activity : In vitro studies have shown that this compound can inhibit the proliferation of human cancer cell lines, such as breast and prostate cancer cells. The mechanism involves the activation of caspase pathways leading to apoptosis .
The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that:
- Interaction with Cellular Targets : The butoxy and fluorine substituents may enhance lipophilicity, facilitating better membrane penetration and interaction with cellular targets.
- Modulation of Signaling Pathways : The compound may influence key signaling pathways involved in cell proliferation and survival, particularly those associated with cancer progression.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
